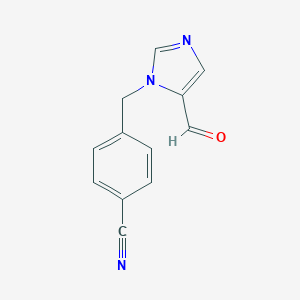

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUOEEKBBOOOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=C2C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442752 | |

| Record name | 4-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183500-37-0 | |

| Record name | 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183500-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((5-Formyl-1H-imidazol-1-yl)methyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183500370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((5-FORMYL-1H-IMIDAZOL-1-YL)METHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63M9BY29L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Imidazole Ring Functionalization

The 5-formylimidazole subunit is synthesized via Vilsmeier-Haack formylation , a widely used method for introducing formyl groups onto aromatic systems. As detailed in patent US20080200690A1, this reaction employs a Vilsmeier reagent (POCl₃ and DMF) to generate an electrophilic chloroiminium intermediate, which reacts with electron-rich imidazole precursors. For example, treating 4-chloroimidazole derivatives with the Vilsmeier reagent at 60–100°C yields 4-chloro-5-formylimidazole intermediates, which are subsequently dechlorinated. The use of triflate catalysts (e.g., Cu(OTf)₂ or La(OTf)₃) enhances reaction efficiency, achieving yields >70% and purity >99.5%.

Benzonitrile-Methylene Linkage Formation

The methylene bridge connecting the imidazole and benzonitrile is constructed via nucleophilic alkylation . Chloromethylbenzonitrile reacts with imidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF), facilitating SN2 displacement. Alternative methods include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxylated imidazoles with benzonitrile derivatives.

Stepwise Preparation Methods

Route 1: Vilsmeier-Mediated Formylation Followed by Alkylation

Step 1: Synthesis of 4-Chloro-5-formylimidazole

-

Reagents : Glycine, methyl pentanimidate, POCl₃, DMF, Cu(OTf)₂ (0.5–5 wt%).

-

Conditions : 60–200°C, inert atmosphere, 6–12 hours.

-

Mechanism : Glycine reacts with methyl pentanimidate to form an imidazole precursor, which undergoes Vilsmeier formylation. The triflate catalyst stabilizes transition states, reducing side reactions.

-

Yield : 70–75% (post-crystallization).

Step 2: Coupling with Chloromethylbenzonitrile

Route 2: One-Pot Tandem Synthesis

Industrial protocols favor one-pot processes to minimize intermediate isolation. A representative method involves:

-

Reagents : Valeronitrile, glycine, POCl₃, DMF, H₂/Pd-C.

-

Conditions :

-

Yield : 50–60% overall.

Reaction Optimization and Catalytic Systems

Role of Triflate Catalysts

Trifluoromethanesulfonate catalysts (e.g., La(OTf)₃) significantly improve Vilsmeier reaction kinetics. Studies show a 15–20% yield increase compared to uncatalyzed reactions, attributed to enhanced electrophilicity of the chloroiminium intermediate.

Solvent and Temperature Effects

-

Solvents : DMF (polar aprotic) maximizes reagent solubility, while toluene reduces side reactions in alkylation steps.

-

Temperature : Formylation proceeds optimally at 100°C; higher temperatures (>120°C) promote decomposition.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors for formylation and batch reactors for alkylation. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst loading | 0.5–1 wt% La(OTf)₃ | Purity >99.5% |

| H₂ pressure | 4–5 bar | Complete dechlorination |

| Reaction time | 8–10 hours (total) | 60–70% overall yield |

Challenges and Alternative Approaches

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(4-Cyanobenzyl)-5-Formyl-1H-imidazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einer Hydroxymethylgruppe reduziert werden.

Substitution: Der Imidazolring kann elektrophile Substitutionsreaktionen, insbesondere an der 2-Position, mit Reagenzien wie Halogenen oder Nitrogruppen eingehen

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogene (z. B. Brom) in Gegenwart eines Lewis-Säure-Katalysators

Hauptprodukte, die gebildet werden:

Oxidation: 1-(4-Cyanobenzyl)-5-Carbonsäure-1H-imidazol.

Reduktion: 1-(4-Cyanobenzyl)-5-Hydroxymethyl-1H-imidazol.

Substitution: 2-Brom-1-(4-Cyanobenzyl)-5-Formyl-1H-imidazol

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

- Starting Materials : Benzonitrile derivatives, imidazole reagents.

- Reagents : Commonly used reagents include lithium diisopropylamide (LDA) and Grignard reagents.

- Conditions : Reactions often require controlled temperatures and inert atmospheres to prevent side reactions.

Pharmaceutical Applications

The compound has been identified as an important intermediate in the synthesis of various pharmaceutical agents. Its applications include:

Anticancer Agents

Research has shown that derivatives of 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile exhibit cytotoxic effects against several cancer cell lines. These compounds are being explored for their potential to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Cardiovascular Treatments

The compound's ability to inhibit aldosterone synthase makes it a candidate for treating conditions such as hypertension and heart failure. Aldosterone plays a critical role in regulating blood pressure, and its inhibition can lead to improved cardiovascular outcomes .

Synthesis of Novel Anticancer Compounds

A study demonstrated the synthesis of novel derivatives from this compound, which showed promising results in vitro against breast cancer cells. The modifications made to the imidazole ring enhanced the anticancer activity significantly compared to the parent compound .

Aldosterone Synthase Inhibition

In another case study, researchers synthesized various derivatives of this compound and evaluated their inhibitory effects on aldosterone synthase. The most potent derivatives were found to significantly reduce aldosterone levels in vivo, suggesting their potential as therapeutic agents for hypertension .

Comparative Analysis of Derivatives

The following table summarizes key derivatives of this compound and their respective biological activities:

Wirkmechanismus

The mechanism of action of 1-(4-Cyanobenzyl)-5-formyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular pathways and biological processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table compares key structural features and biological activities of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile with analogous compounds:

Biologische Aktivität

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound features an imidazole ring connected to a benzonitrile moiety through a methylene bridge. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.

Antimicrobial Properties

Recent studies have indicated that imidazole derivatives, including this compound, exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus, Escherichia coli |

| Related imidazole derivatives | Antifungal | Candida albicans |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Study : A study involving macrophage cell lines demonstrated that treatment with this compound significantly decreased the levels of nitric oxide and TNF-alpha, markers of inflammation.

Anticancer Activity

Imidazole derivatives are increasingly recognized for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Research Findings :

A recent investigation into the compound's effects on human cancer cell lines revealed:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cancer types.

- Mechanism : The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells.

Key Mechanisms :

- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory and metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors may alter signaling cascades associated with inflammation and cancer progression.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further investigation to establish its viability as a drug candidate.

| Parameter | Observations |

|---|---|

| Absorption | Moderate |

| Distribution | High tissue affinity |

| Metabolism | Liver-mediated |

| Excretion | Renal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.